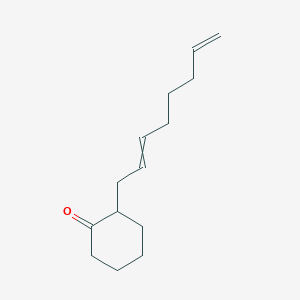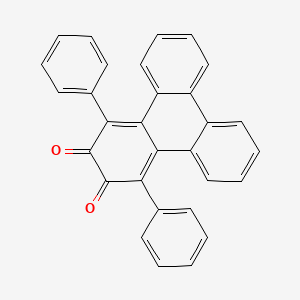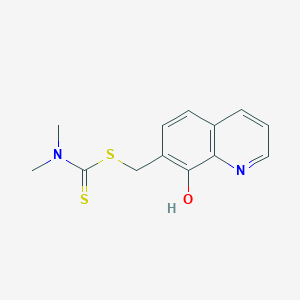
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of 8-hydroxyquinoline, a compound with a rich history of biological activity and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate typically involves the reaction of 8-hydroxyquinoline with dimethylcarbamodithioic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, expanding the compound’s utility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the development of materials for optoelectronic devices and as a chelating agent in various industrial processes
Wirkmechanismus
The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. Additionally, it may interfere with cellular signaling pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
Quinoline N-oxides: Oxidized derivatives with enhanced antimicrobial properties.
Dimethylcarbamodithioic acid derivatives: Compounds with similar chemical structures and applications.
Uniqueness
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate stands out due to its unique combination of the 8-hydroxyquinoline moiety and the dimethylcarbamodithioate group. This combination enhances its biological activity and expands its range of applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
87236-69-9 |
|---|---|
Molekularformel |
C13H14N2OS2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(8-hydroxyquinolin-7-yl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H14N2OS2/c1-15(2)13(17)18-8-10-6-5-9-4-3-7-14-11(9)12(10)16/h3-7,16H,8H2,1-2H3 |
InChI-Schlüssel |
KCMAPLVTPZQOTN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


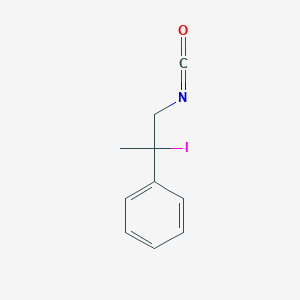
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
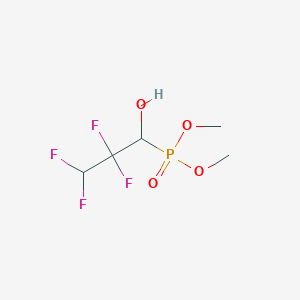
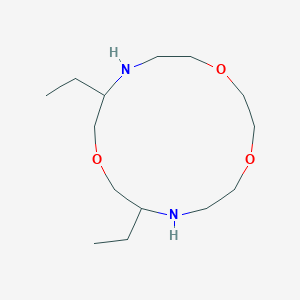
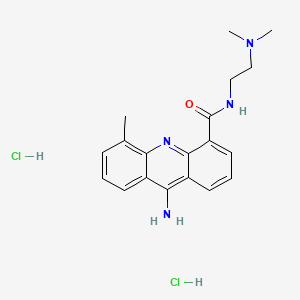
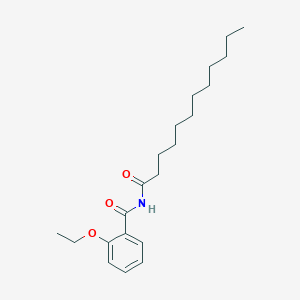
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
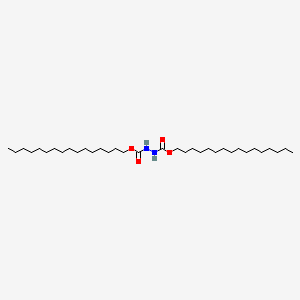
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
